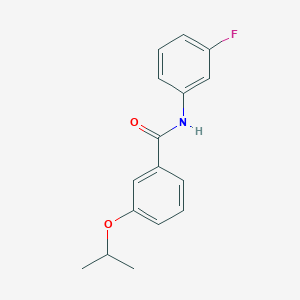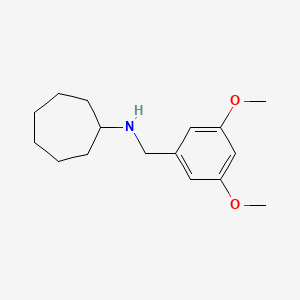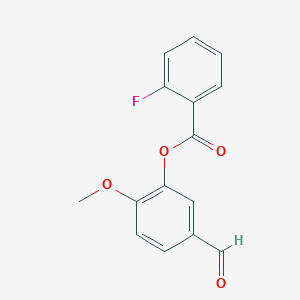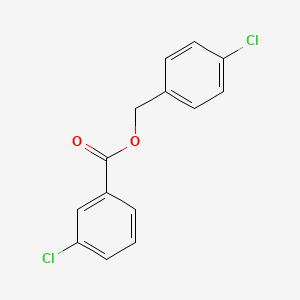
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone works by selectively inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways that regulate the immune response, and its inhibition can help to reduce the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into tissues, which can help to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its high selectivity for TYK2. This means that it is less likely to have off-target effects on other enzymes or signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One possibility is the exploration of its use in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of its potential use in combination with other drugs, such as biologics or other small molecule inhibitors. Finally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves several steps. The first step is the preparation of 4-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 6-ethyl-3-hydroxy-2(1H)-quinazolinone to form the intermediate product. This intermediate is then treated with phosphorus oxychloride to generate the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific enzyme called TYK2, which is involved in the immune response. By inhibiting this enzyme, this compound can help to reduce inflammation and the symptoms associated with autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)




![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)


![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)


![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
